molecular formula C11H15Cl2NO B1440797 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride CAS No. 1219971-75-1

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride

Cat. No. B1440797
CAS RN: 1219971-75-1
M. Wt: 248.15 g/mol
InChI Key: WXNRZVLSWSXMNC-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, also known as CMMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its CAS Number is 1219961-08-6 and it has a Molecular Weight of 248.15 .


Synthesis Analysis

The synthesis of pyrrolidine compounds is a versatile field of study. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride include a molecular formula of C11H15Cl2NO and a molecular weight of 248.15 g/mol.

Scientific Research Applications

Pharmacological Research

This compound, due to its pyrrolidine ring, is often used in pharmacological research as a versatile scaffold for novel biologically active compounds. The pyrrolidine ring is a common feature in many drugs due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule .

Medicinal Chemistry

In medicinal chemistry, the stereogenicity of the pyrrolidine ring is exploited to create different biological profiles for drug candidates. The spatial orientation of substituents can lead to different binding modes to enantioselective proteins, influencing the efficacy of the drug .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for constructing complex molecules. Its reactivity allows for various functionalizations, which can be used to synthesize a wide range of chemical entities .

Biochemistry

In biochemistry, it can be used to study enzyme-substrate interactions, as the pyrrolidine ring can mimic certain natural substrates or inhibitors .

Analytical Chemistry

It can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods due to its well-defined structure and properties .

Mechanism of Action

The mechanism of action of pyrrolidine compounds is often related to their ability to inhibit certain biological targets. For example, some pyrrolidine compounds have been found to be competitive inhibitors of EGFR and VEGFR .

Safety and Hazards

The safety information available for 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride indicates that it may be an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(4-chloro-2-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRZVLSWSXMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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